molecular formula C11H16O3 B8300496 4-(2-Ethoxyethoxy)benzyl alcohol

4-(2-Ethoxyethoxy)benzyl alcohol

Cat. No. B8300496
M. Wt: 196.24 g/mol
InChI Key: HKVQYFKYBWUNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06627651B1

Procedure details

A mixture of 4-hydroxybenzyl alcohol (3.00 g), 2-bromoethyl ethyl ether (4.1 ml), potassium carbonate (6.68 g) and DMF (30 ml) was stirred at 90° C. for 3 days. The reaction mixture was mixed with water and was extracted with ethyl acetate. The organic layer was washed with a 1 N aqueous solution of sodium hydroxide and an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate. After concentration under reduced pressure, the residue was subjected to separation and purification using column chromatography (ethyl acetate/hexane 1:2→1:1) to obtain 4-(2-ethoxyethoxy)benzyl alcohol (2.45 g) as a light yellow, oily substance.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[CH2:10]([O:12][CH2:13][CH2:14]Br)[CH3:11].C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[CH2:10]([O:12][CH2:13][CH2:14][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1)[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=CC=C(CO)C=C1
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)OCCBr
Name
Quantity
6.68 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a 1 N aqueous solution of sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was subjected to separation and purification

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OCCOC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.